molecular formula C17H20F3N3O B6692795 (3S,4S)-N-[2-(1H-indol-4-yl)ethyl]-1-methyl-4-(trifluoromethyl)pyrrolidine-3-carboxamide

(3S,4S)-N-[2-(1H-indol-4-yl)ethyl]-1-methyl-4-(trifluoromethyl)pyrrolidine-3-carboxamide

Cat. No.: B6692795
M. Wt: 339.35 g/mol
InChI Key: HXJKEEGKMLSDEE-ZIAGYGMSSA-N
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Description

(3S,4S)-N-[2-(1H-indol-4-yl)ethyl]-1-methyl-4-(trifluoromethyl)pyrrolidine-3-carboxamide is a complex organic compound that features a trifluoromethyl group, an indole moiety, and a pyrrolidine ring. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its unique structural properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S,4S)-N-[2-(1H-indol-4-yl)ethyl]-1-methyl-4-(trifluoromethyl)pyrrolidine-3-carboxamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to meet the demands of large-scale production.

Chemical Reactions Analysis

Types of Reactions

(3S,4S)-N-[2-(1H-indol-4-yl)ethyl]-1-methyl-4-(trifluoromethyl)pyrrolidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The indole moiety can be oxidized to form indole-3-carboxaldehyde or other oxidized derivatives.

    Reduction: The compound can be reduced to form corresponding amines or alcohols.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic or acidic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the indole moiety can yield indole-3-carboxaldehyde, while reduction can produce various amines or alcohols.

Scientific Research Applications

(3S,4S)-N-[2-(1H-indol-4-yl)ethyl]-1-methyl-4-(trifluoromethyl)pyrrolidine-3-carboxamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of (3S,4S)-N-[2-(1H-indol-4-yl)ethyl]-1-methyl-4-(trifluoromethyl)pyrrolidine-3-carboxamide involves its interaction with specific molecular targets and pathways. The indole moiety can interact with various enzymes and receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, allowing it to effectively reach and interact with its targets. The pyrrolidine ring can contribute to the compound’s overall conformation and binding affinity.

Comparison with Similar Compounds

Similar Compounds

    (3S,4S)-N-[2-(1H-indol-4-yl)ethyl]-1-methyl-4-(trifluoromethyl)pyrrolidine-3-carboxamide: shares structural similarities with other indole-containing compounds, such as indole-3-carboxaldehyde and indole-3-acetic acid.

    Trifluoromethylated Compounds: Compounds containing the trifluoromethyl group, such as trifluoromethylbenzene and trifluoromethylpyridine, exhibit similar chemical properties and reactivity.

Uniqueness

The uniqueness of this compound lies in its combination of the indole moiety, trifluoromethyl group, and pyrrolidine ring. This unique structure imparts specific chemical and biological properties that are not observed in other similar compounds, making it a valuable compound for research and development in various fields .

Properties

IUPAC Name

(3S,4S)-N-[2-(1H-indol-4-yl)ethyl]-1-methyl-4-(trifluoromethyl)pyrrolidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20F3N3O/c1-23-9-13(14(10-23)17(18,19)20)16(24)22-7-5-11-3-2-4-15-12(11)6-8-21-15/h2-4,6,8,13-14,21H,5,7,9-10H2,1H3,(H,22,24)/t13-,14-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXJKEEGKMLSDEE-ZIAGYGMSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC(C(C1)C(F)(F)F)C(=O)NCCC2=C3C=CNC3=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C[C@H]([C@@H](C1)C(F)(F)F)C(=O)NCCC2=C3C=CNC3=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20F3N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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